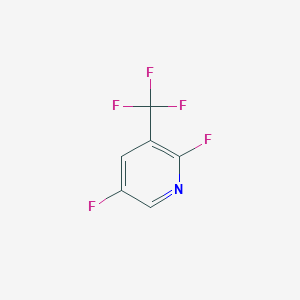

2,5-Difluoro-3-(trifluoromethyl)pyridine

Descripción

Propiedades

IUPAC Name |

2,5-difluoro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAKVVTWFJPDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions

| Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Solvent | Sulfolane, DMSO, DMF | Sulfolane (high boiling point) |

| Temperature | 195–220°C | 220°C (KF) / 195°C (CsF) |

| Catalyst | 18-crown-6 ether | Phase-transfer catalysts |

| Reaction Time | 5–48 hours | 5–15 hours with distillation |

| Yield | 48–71% | Up to 71% |

- Step 1 : Dried KF/CsF is combined with a phase-transfer catalyst (e.g., 18-crown-6 ether) in sulfolane.

- Step 2 : The chlorinated precursor is added gradually to minimize side reactions.

- Step 3 : The product is continuously distilled to prevent decomposition, improving yield.

Example :

Heating 0.5 moles of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with 0.75 moles of KF in sulfolane at 220°C for 5 hours yielded 71% product after distillation.

Role of Phase-Transfer Catalysts

The addition of 18-crown-6 ether significantly enhances fluoride ion availability, accelerating the reaction:

| Catalyst | Yield Without Catalyst | Yield With Catalyst |

|---|---|---|

| None | 48–60% | — |

| 18-crown-6 ether | — | 60–71% |

Mechanism : The crown ether complexes with K⁺/Cs⁺, freeing F⁻ for nucleophilic substitution.

Alternative Precursors

2,3-Dichloro-5-(trifluoromethyl)pyridine can serve as a starting material:

- Fluorination Pathway : Sequential substitution of chlorine atoms using HF or CsF.

- Example :

2,3-Dichloro-5-(trichloromethyl)pyridine reacted with SbF₅ and anhydrous HF at 80°C yielded 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine, a precursor for further fluorination.

Critical Factors for High Yield

- Anhydrous Conditions : Residual water deactivates fluoride ions. Solvents and reagents are dried at 140–250°C in vacuo.

- Distillation : Immediate removal of product prevents thermal degradation.

- Excess Fluoride : A 50% molar excess of CsF/KF ensures complete conversion.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| KF with Crown Ether | Cost-effective, 71% yield | Longer reaction times (15+ hrs) |

| CsF in DMSO | Faster (5–10 hrs), higher purity | Expensive CsF reagent |

| Vapor-Phase Fluorination | Scalable for industrial use | Requires specialized equipment |

Industrial Applications

The compound is a key intermediate for synthesizing 2-(4-((3-fluoro-5-(trifluoromethyl)pyridinyl)-2-oxy)phenoxy)propionic acid , a herbicidal agent.

Key Patents and Innovations

- US5073637A : Demonstrated KF’s efficacy under high-temperature distillation.

- US4973698A : Introduced crown ethers to boost yields.

- EP0104715B1 : Optimized CsF-based protocols for shorter reaction times.

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Difluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .

Aplicaciones Científicas De Investigación

Agrochemical Applications

-

Herbicides :

- 2,5-Difluoro-3-(trifluoromethyl)pyridine is primarily utilized as an intermediate in the production of herbicides. Notably, it contributes to the synthesis of pyridyloxyphenoxy alkanoic acids, which exhibit potent herbicidal activity against various weed species .

- The compound has been shown to yield higher product yields compared to other intermediates containing chlorine or bromine at the same position, making it a preferred choice in herbicide formulations .

- Case Study: Fluazinam :

Pharmaceutical Applications

-

Drug Development :

- The derivatives of this compound are being explored for their potential in treating various diseases. Several compounds featuring this moiety are undergoing clinical trials, highlighting its relevance in medicinal chemistry .

- The unique physicochemical properties imparted by fluorine atoms contribute to improved pharmacokinetics and bioactivity of drugs developed from this scaffold .

- Veterinary Applications :

Data Table: Comparison of Herbicides Derived from this compound

| Herbicide Name | Active Ingredient | Mechanism of Action | Application |

|---|---|---|---|

| Fluazinam | Trifluoromethylpyridine derivative | Disruption of fungal respiration | Crop protection |

| Fluazifop-butyl | Trifluoromethylpyridine derivative | Inhibition of fatty acid synthesis | Grass control |

| Other Pyridyloxyphenoxy | Various derivatives | Growth regulation in target weeds | Broad-spectrum herbicide |

Mecanismo De Acción

The mechanism by which 2,5-Difluoro-3-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various enzymes and receptors. This can lead to increased binding affinity and selectivity, making it a valuable tool in drug discovery and development .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Trifluoromethyl Pyridines

The biological and physicochemical properties of trifluoromethyl pyridines are highly dependent on the type, number, and position of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

*Calculated molecular weight based on formula C₆H₂F₅N.

Electronic and Reactivity Differences

- Electron-Withdrawing Effects: The -CF₃ group at position 3 strongly withdraws electrons, reducing the pyridine ring’s electron density. Fluorine at positions 2 and 5 further enhances this effect, making the compound less reactive toward electrophilic substitution compared to non-fluorinated analogs .

- Halogen Replacement : Replacing fluorine with bromine (e.g., 2,5-dibromo-3-(trifluoromethyl)pyridine) increases molecular weight and polarizability, improving leaving-group ability in nucleophilic reactions .

- Hydroxymethyl Derivative: (2,5-Difluoropyridin-3-yl)methanol introduces a polar -CH₂OH group, enhancing solubility in protic solvents but reducing lipophilicity compared to the parent compound .

Key Research Findings

- Agrochemical Optimization : Substituent positioning (e.g., -CF₃ at position 3) maximizes interaction with insect nicotinic acetylcholine receptors, a common target in insecticides .

- Stability Metrics : Fluorine’s small size and strong C-F bonds enhance thermal and oxidative stability, critical for field applications .

- Patent Trends : Recent patents highlight imidazo-fused pyridines (e.g., 2-[3-ethylsulfonyl-2-pyridyl] derivatives) as next-gen insecticides, suggesting that structural complexity improves efficacy .

Actividad Biológica

Overview

2,5-Difluoro-3-(trifluoromethyl)pyridine, a fluorinated pyridine derivative, has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals due to its unique chemical properties. The incorporation of both difluoro and trifluoromethyl groups enhances its stability and reactivity, making it a versatile compound in organic synthesis and biological applications.

The molecular formula of this compound is C7H3F5N. The presence of multiple fluorine atoms contributes to its lipophilicity and potential for strong interactions with biological targets. This compound is known for its ability to undergo nucleophilic substitution reactions and can be oxidized or reduced to yield various derivatives, which can further enhance its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The fluorine atoms facilitate the formation of strong hydrogen bonds, which increases the compound's binding affinity and selectivity. This mechanism is crucial in drug discovery as it can lead to the development of more effective therapeutic agents .

Antimicrobial Activity

Research indicates that fluorinated pyridines, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate efficacy against various bacterial strains such as E. coli and S. aureus. The enhanced stability and reactivity provided by the fluorinated groups contribute to this biological activity .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a series of trifluoromethyl-pyridine derivatives exhibited notable antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL. The structure-activity relationship indicated that increased fluorination correlated with enhanced antimicrobial potency .

- Anticancer Activity : In a comparative analysis of pyridine derivatives, a compound structurally similar to this compound showed IC50 values of 10 µM against MCF-7 breast cancer cells. This highlights the potential for further exploration into the anticancer properties of this specific compound .

Data Table: Biological Activity Summary

Q & A

Q. What are the key synthetic routes for preparing 2,5-Difluoro-3-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A common approach starts with halogenation at the 2- and 5-positions using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor® under anhydrous conditions . For the trifluoromethyl group at position 3, transition-metal-catalyzed cross-coupling (e.g., Kumada or Negishi couplings) with CF₃-containing reagents is effective. Optimizing stoichiometry, temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄) improves yields. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Side reactions, such as over-fluorination, can be mitigated by controlled reagent addition .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹⁹F NMR : Distinct peaks for fluorine atoms at C2/C5 (δ ≈ -110 to -120 ppm) and CF₃ (δ ≈ -60 to -70 ppm) confirm regiochemistry. Splitting patterns indicate coupling with adjacent protons .

- ¹H NMR : Aromatic protons at C4/C6 appear as doublets (J ≈ 8–10 Hz) due to coupling with adjacent fluorines.

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (C₆H₂F₅N, calc. 199.01 g/mol).

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for verifying the trifluoromethyl group’s orientation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges when introducing fluorine and trifluoromethyl groups at specific positions on the pyridine ring?

- Methodological Answer : Regioselectivity is controlled by directing groups and reaction kinetics. For fluorination, electron-withdrawing groups (e.g., nitriles at C3) direct fluorine to ortho/para positions via resonance stabilization of intermediates . Introducing CF₃ at C3 requires pre-functionalization with halogens (e.g., bromine), which act as leaving groups during cross-coupling. Computational modeling (DFT) predicts activation barriers for competing pathways, enabling selection of optimal catalysts (e.g., CuI for Ullman-type couplings) .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-deficient pyridine ring (due to fluorine’s -I effect and CF₃’s strong electron-withdrawing nature) enhances electrophilicity at C4/C6. This facilitates nucleophilic aromatic substitution (SNAr) with amines or thiols. However, the CF₃ group sterically hinders reactions at C7. Reactivity trends can be quantified via Hammett parameters (σₚ values for CF₃ = 0.88), guiding the design of ligands for Pd-catalyzed couplings .

Q. How can contradictory data on the stability of fluorinated pyridines under acidic/basic conditions be resolved through systematic studies?

- Methodological Answer : Contradictions often arise from varying solvent systems or impurities. A systematic approach includes:

- pH-Dependent Stability Assays : Monitor degradation (HPLC/MS) at pH 1–14. Fluorinated pyridines generally degrade in strong bases (pH >12) via ring-opening, while acidic conditions (pH <2) protonate the nitrogen, reducing reactivity .

- Isotopic Labeling : Use ¹⁸O-water to trace hydrolysis pathways.

- Computational Analysis : MD simulations predict hydrolysis transition states, identifying protective groups (e.g., silyl ethers) to enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.